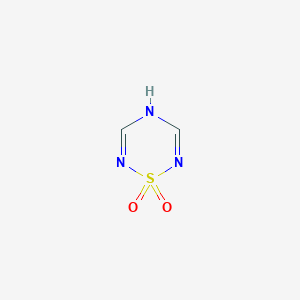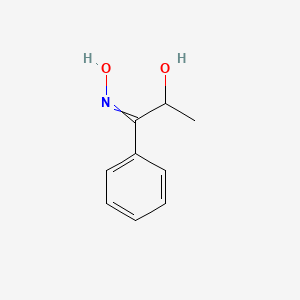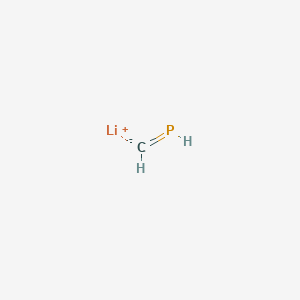![molecular formula C6H7Cl2NO3 B14364070 4-[2-Chloro(oxo)acetamido]butanoyl chloride CAS No. 91466-98-7](/img/structure/B14364070.png)
4-[2-Chloro(oxo)acetamido]butanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-Chloro(oxo)acetamido]butanoyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a chloroacetamido group attached to a butanoyl chloride backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Chloro(oxo)acetamido]butanoyl chloride typically involves the reaction of 4-aminobutyric acid with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
4-[2-Chloro(oxo)acetamido]butanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and hydrochloric acid.
Condensation Reactions: It can react with amines to form amides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile.
Catalysts: Pyridine and triethylamine.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
科学的研究の応用
4-[2-Chloro(oxo)acetamido]butanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drugs and bioactive compounds.
Materials Science: Used in the preparation of polymers and other materials with specific properties.
作用機序
The mechanism of action of 4-[2-Chloro(oxo)acetamido]butanoyl chloride involves the formation of reactive intermediates that can interact with various molecular targets. The chloro group can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable reagent in organic synthesis.
類似化合物との比較
Similar Compounds
4-Chlorobutyryl chloride: Similar structure but lacks the acetamido group.
2-Chlorobutanoyl chloride: Similar structure but the chloro group is positioned differently.
Uniqueness
4-[2-Chloro(oxo)acetamido]butanoyl chloride is unique due to the presence of both a chloroacetamido group and a butanoyl chloride backbone. This combination of functional groups provides it with distinct reactivity and makes it a versatile reagent in various chemical transformations.
特性
CAS番号 |
91466-98-7 |
|---|---|
分子式 |
C6H7Cl2NO3 |
分子量 |
212.03 g/mol |
IUPAC名 |
4-[(2-chloro-2-oxoacetyl)amino]butanoyl chloride |
InChI |
InChI=1S/C6H7Cl2NO3/c7-4(10)2-1-3-9-6(12)5(8)11/h1-3H2,(H,9,12) |
InChIキー |
SLGWOPVGJXMHTK-UHFFFAOYSA-N |
正規SMILES |
C(CC(=O)Cl)CNC(=O)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N'-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea](/img/structure/B14363999.png)
![2-Methyl-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14364004.png)
![tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane](/img/structure/B14364015.png)
mercury](/img/structure/B14364020.png)
![3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14364023.png)

![1-[5-(Trimethylstannyl)thiophen-2-yl]cyclopentan-1-ol](/img/structure/B14364040.png)
![1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine](/img/structure/B14364041.png)




